5-chloroadamantan-2-ol
Description
5-Chloroadamantan-2-ol is a halogenated adamantane derivative featuring a chlorine atom at the 5-position and a hydroxyl group at the 2-position of the adamantane skeleton. Adamantane, a diamondoid hydrocarbon, is renowned for its rigid, cage-like structure, which imparts exceptional thermal stability and unique electronic properties to its derivatives.
Properties
CAS No. |
77510-30-6 |
|---|---|
Molecular Formula |
C10H15ClO |
Molecular Weight |
186.7 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloroadamantan-2-ol typically involves the chlorination of adamantane followed by hydroxylation. One common method includes:
Chlorination: Adamantane is reacted with chlorine gas in the presence of a catalyst such as aluminum chloride to produce 5-chloroadamantane.
Hydroxylation: The chlorinated product is then subjected to hydroxylation using reagents like sodium hydroxide or potassium hydroxide to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Chlorination: Large quantities of adamantane are chlorinated using chlorine gas in industrial reactors.
Continuous Hydroxylation: The chlorinated intermediate is continuously fed into hydroxylation reactors where it reacts with hydroxide solutions under controlled conditions to produce the final product.
Chemical Reactions Analysis
Types of Reactions
5-chloroadamantan-2-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 5-chloroadamantan-2-one using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to 5-chloroadamantane using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other nucleophiles in polar solvents.
Major Products
Oxidation: 5-chloroadamantan-2-one.
Reduction: 5-chloroadamantane.
Substitution: Various substituted adamantane derivatives depending on the nucleophile used.
Scientific Research Applications
5-chloroadamantan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antiviral and antibacterial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of antiviral agents.
Industry: Utilized in the production of high-performance materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 5-chloroadamantan-2-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can affect the function of enzymes, receptors, and other proteins, leading to the compound’s biological effects.
Comparison with Similar Compounds
Key Observations:
- Halogen Position : Chlorine at the 5-position (as in 5-chloroadamantan-2-one) may enhance electrophilic reactivity compared to bromine in aryl-substituted derivatives (e.g., 3-(5-Bromo-2-methoxyphenyl)adamantan-1-ol) .
- Functional Group Effects : The hydroxyl group in this compound likely increases polarity and hydrogen-bonding capability compared to ketone derivatives (e.g., 5-chloroadamantan-2-one), influencing solubility and biological activity .
- Toxicity Profile: 2-(Aminomethyl)adamantan-2-ol exhibits moderate acute toxicity (H302, H315), suggesting that amine-containing adamantane derivatives require stringent handling protocols, which may extend to this compound if similar reactive groups are present .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
